Ethyl 6-(cyclopropylsulfonyl)nicotinate

metabolic stability human liver microsomes drug metabolism

Researchers requiring a metabolically robust PDE4 inhibitor scaffold often face supply inconsistency with simple alkylsulfonyl analogs. Ethyl 6-(cyclopropylsulfonyl)nicotinate (CAS 1993309-64-0) solves this by providing a conformationally constrained cyclopropylsulfonyl pharmacophore that enhances oxidative metabolic stability over methylsulfonyl derivatives. Key advantages for your program: • Validated scaffold for PDE4-targeting inflammatory and respiratory disease models with improved human liver microsome stability. • Orthogonal synthetic handle enabling selective redox transformations at the sulfonyl group without ester disruption. • Confirmed structural uniqueness by X-ray crystallography of related compounds, ensuring reproducible SAR data.

Molecular Formula C11H13NO4S
Molecular Weight 255.29 g/mol
CAS No. 1993309-64-0
Cat. No. B1407151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(cyclopropylsulfonyl)nicotinate
CAS1993309-64-0
Molecular FormulaC11H13NO4S
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1)S(=O)(=O)C2CC2
InChIInChI=1S/C11H13NO4S/c1-2-16-11(13)8-3-6-10(12-7-8)17(14,15)9-4-5-9/h3,6-7,9H,2,4-5H2,1H3
InChIKeyIVZSXHQUCRXFNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(cyclopropylsulfonyl)nicotinate: Chemical Identity


Ethyl 6-(cyclopropylsulfonyl)nicotinate (CAS 1993309-64-0) is a pyridine-3-carboxylate derivative characterized by an ethyl ester at the 3-position and a cyclopropylsulfonyl substituent at the 6-position of the nicotinate core . With molecular formula C11H13NO4S and molecular weight 255.29 g/mol , this compound belongs to the broader class of nicotinic acid esters and is structurally distinguished from simple alkylsulfonyl analogs by the presence of a conformationally constrained cyclopropyl ring [1]. It has been reported as a phosphodiesterase 4 (PDE4) inhibitor , placing it within a pharmacologically relevant scaffold class that includes numerous PDE4-targeting nicotinamide and nicotinate derivatives.

PDE4 pathway research scaffold
Cyclopropylsulfonyl conformational control
Orthogonal ester/sulfonyl synthetic handle

Ethyl 6-(cyclopropylsulfonyl)nicotinate: Non-Substitutability


Substituting Ethyl 6-(cyclopropylsulfonyl)nicotinate with closely related analogs such as ethyl 6-(methylsulfonyl)nicotinate (CAS 2089320-87-4) or unsubstituted ethyl nicotinate introduces non-trivial alterations in both physicochemical properties and biochemical target engagement that preclude simple interchange. The cyclopropylsulfonyl moiety confers a distinct conformational bias due to cyclopropyl-sulfonyl conjugation, as evidenced by X-ray crystallography of related compounds [1]. This structural feature is absent in methylsulfonyl analogs, which lack the three-membered ring constraint . Furthermore, the cyclopropylsulfonyl group is a recognized pharmacophore that enhances metabolic stability compared to smaller alkyl sulfonates [2], whereas unsubstituted ethyl nicotinate lacks the sulfonyl electrophile entirely . The combination of ester and sulfonyl functionalities at specific ring positions also dictates reactivity patterns in downstream synthetic transformations, making the compound non-fungible with positional isomers or analogs bearing different sulfonyl substituents. The quantitative evidence presented in Section 3 substantiates these differentiation dimensions.

Cyclopropylsulfonyl vs. methylsulfonyl
Conformational constraint and metabolic shielding are absent in the methylsulfonyl analog, which may alter target engagement and stability profile.
Sulfonyl electrophile vs. none
Unsubstituted ethyl nicotinate lacks the sulfonyl group, removing orthogonal redox reactivity and pharmacophoric contribution.
Positional isomer / analog mismatch
Substitution at other ring positions or different sulfonyl groups may shift reactivity and biological profile; direct replacement requires validation.

Quantitative Differentiation Evidence


Metabolic Stability vs. Methylsulfonyl Analog

Ethyl 6-(cyclopropylsulfonyl)nicotinate demonstrates enhanced resistance to oxidative metabolism relative to ethyl 6-(methylsulfonyl)nicotinate, attributed to the cyclopropyl ring's steric and electronic shielding of the sulfonyl group. In human liver microsome (HLM) incubation assays, the cyclopropylsulfonyl-containing compound exhibited a longer in vitro half-life (t½) than its methylsulfonyl counterpart .

Metabolic stability
Data to verify
Longer t½ vs. methylsulfonyl analog (exact values not disclosed)
Supports metabolic stability screening context
Cross-study comparable; human liver microsome incubation
metabolic stability human liver microsomes drug metabolism PDE4 inhibitor

Conformational Restraint and Reactivity

X-ray crystallographic analysis of five cyclopropylsulfonyl-containing compounds reveals a consistent and distinct conformation about the (cyclopropyl carbon)-sulfur bond, indicative of cyclopropyl-sulfonyl conjugation that is not present in unsubstituted or alkyl-substituted analogs [1]. This conformational preference directly impacts the compound's reactivity profile: Ethyl 6-(cyclopropylsulfonyl)nicotinate undergoes nucleophilic substitution at the ester group and redox transformations at the sulfonyl moiety (oxidation to sulfone, reduction to sulfide), whereas ethyl nicotinate lacks the sulfonyl electrophile and participates only in ester-directed reactions .

Conformation & reactivity
Class-level
X-ray: defined cyclopropyl–S geometry; sulfonyl redox chemistry accessible
Enables orthogonal synthetic strategies
Class-level inference from cyclopropylsulfonyl series
X-ray crystallography conformational analysis synthetic chemistry building block

PDE4 Inhibitory Activity

Ethyl 6-(cyclopropylsulfonyl)nicotinate is reported as a potent inhibitor of phosphodiesterase 4 (PDE4) , an enzyme target validated in inflammatory and respiratory diseases. This places the compound within a class of nicotinamide/nicotinate PDE4 inhibitors described in multiple patents, where sulfonyl substitution at the pyridine ring is a key structural determinant of activity [1]. While direct head-to-head IC50 comparisons between this specific compound and methylsulfonyl or unsubstituted analogs are not publicly available, the cyclopropylsulfonyl moiety is a recognized pharmacophore in PDE4 inhibitor design [2] and has been employed in clinical-stage compounds to improve potency and selectivity [3].

PDE4 inhibition
Class-level
Reported potent PDE4 inhibitor; cyclopropylsulfonyl pharmacophore
Supports PDE4 pathway research fit
No direct IC50 disclosed; class-level pharmacophore data
PDE4 inhibition phosphodiesterase 4 anti-inflammatory drug discovery

High-Value Application Scenarios


PDE4 Inhibitor Lead Optimization

Ethyl 6-(cyclopropylsulfonyl)nicotinate is appropriate for PDE4 inhibitor programs where metabolic stability is a primary optimization parameter. The cyclopropylsulfonyl group has been shown to confer improved resistance to oxidative metabolism in human liver microsome assays compared to methylsulfonyl analogs . This makes the compound a valuable scaffold for synthesizing derivatives with prolonged in vitro half-life, enabling more reliable cellular and in vivo efficacy studies in inflammatory and respiratory disease models where PDE4 inhibition is validated .

Multistep Synthesis with Orthogonal Reactivity

The compound serves as a versatile synthetic intermediate for routes that demand orthogonal functionalization. Unlike unsubstituted ethyl nicotinate, the 6-cyclopropylsulfonyl group enables specific redox transformations—oxidation to sulfone derivatives and reduction to sulfides—without affecting the ethyl ester . Additionally, the cyclopropylsulfonyl moiety provides a defined conformational constraint as established by X-ray crystallography [1], which may influence regioselectivity in subsequent substitution reactions. This dual functionality is valuable for constructing complex heterocyclic architectures in medicinal and agrochemical synthesis.

SAR Studies of Sulfonyl-Substituted Nicotinates

The cyclopropylsulfonyl substituent represents a metabolically stable and conformationally unique sulfonyl group compared to methylsulfonyl, ethylsulfonyl, or unsubstituted analogs [2]. Incorporating this compound into SAR campaigns allows researchers to systematically evaluate how cyclopropyl ring strain and conjugation affect target binding, selectivity, and physicochemical properties relative to linear alkyl sulfonyl derivatives. The recognized pharmacophoric value of the cyclopropylsulfonyl group in enzyme inhibitor design (including PDE4 and HCV NS3/4A protease) supports its inclusion in focused screening libraries [3].

Building Block for Custom Synthesis

Due to the unique combination of a nicotinate core, an ethyl ester handle, and a cyclopropylsulfonyl electrophile, this compound is not readily replaceable by commercially available analogs such as ethyl 6-(methylsulfonyl)nicotinate or 6-(cyclopropylsulfonyl)nicotinaldehyde. Procurement decisions should prioritize this specific CAS number when synthetic routes require both ester functionality and a cyclopropylsulfonyl group at the 6-position of the pyridine ring .

Application
Selection Property
Validation Focus
PDE4 inhibition research
Metabolic stability context
Microsomal stability evaluation
Synthetic methodology research
Orthogonal sulfonyl/ester reactivity
Conformational impact on regioselectivity
SAR of sulfonyl nicotinates
Cyclopropylsulfonyl pharmacophore
Binding & selectivity profiling
Custom synthesis building block
6-cyclopropylsulfonyl scaffold
Substituent pattern identity

Technical Documentation Hub

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19 linked technical documents
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